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molecular formula C7H14O3 B3053493 Ethyl 3-hydroxypentanoate CAS No. 54074-85-0

Ethyl 3-hydroxypentanoate

Cat. No. B3053493
M. Wt: 146.18 g/mol
InChI Key: YESYELHMPYCIAQ-UHFFFAOYSA-N
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Patent
US07351778B2

Procedure details

Ethyl 3-hydroxyvalerate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl propionylacetate was used to replace for ethyl acetoacetate. Yield 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:4])[CH2:2][CH3:3].C(OCC)(=O)CC(C)=O>>[OH:4][CH:1]([CH2:2][CH3:3])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of Preparation Example 2

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)OCC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07351778B2

Procedure details

Ethyl 3-hydroxyvalerate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl propionylacetate was used to replace for ethyl acetoacetate. Yield 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:4])[CH2:2][CH3:3].C(OCC)(=O)CC(C)=O>>[OH:4][CH:1]([CH2:2][CH3:3])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of Preparation Example 2

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)OCC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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